molecular formula C11H18N2O3S B13576450 tert-Butyl (5-(2-Hydroxypropan-2-yl)thiazol-2-yl)carbamate

tert-Butyl (5-(2-Hydroxypropan-2-yl)thiazol-2-yl)carbamate

Cat. No.: B13576450
M. Wt: 258.34 g/mol
InChI Key: FDMCLBGISUUTBS-UHFFFAOYSA-N
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Description

TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a thiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE typically involves the reaction of tert-butyl carbamate with a thiazole derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

Major products formed from these reactions include N-Boc-protected anilines, tetrasubstituted pyrroles, and various functionalized derivatives that are useful in further synthetic applications .

Scientific Research Applications

TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound used in similar synthetic applications.

    N-Boc-hydroxylamine: Another carbamate derivative with protective group properties.

    tert-Butyl-N-methylcarbamate: Used in organic synthesis with similar reactivity.

Uniqueness

TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE stands out due to its thiazole ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals .

Properties

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

tert-butyl N-[5-(2-hydroxypropan-2-yl)-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C11H18N2O3S/c1-10(2,3)16-9(14)13-8-12-6-7(17-8)11(4,5)15/h6,15H,1-5H3,(H,12,13,14)

InChI Key

FDMCLBGISUUTBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C(C)(C)O

Origin of Product

United States

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